molecular formula C19H30O2 B211404 4-Androstenediol CAS No. 1156-92-9

4-Androstenediol

Cat. No.: B211404
CAS No.: 1156-92-9
M. Wt: 290.4 g/mol
InChI Key: BTTWKVFKBPAFDK-UALLODJUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Androstenediol can be synthesized from phytosterols through microbial transformation. Mycobacterium strains, such as Mycobacterium neoaurum, are commonly used for this purpose. The process involves the conversion of phytosterols to 4-androstene-3,17-dione, which is then further reduced to this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes using genetically engineered Mycobacterium strains. These strains are optimized to enhance the yield and purity of the product. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Androstenediol undergoes various chemical reactions, including:

    Oxidation: Conversion to 4-androstene-3,17-dione.

    Reduction: Conversion from 4-androstene-3,17-dione to this compound.

    Substitution: Reactions involving the hydroxyl groups at positions 3 and 17.

Common Reagents and Conditions:

    Oxidation: Commonly performed using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Oxidation: 4-androstene-3,17-dione.

    Reduction: this compound.

Scientific Research Applications

4-Androstenediol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various steroidal compounds.

    Biology: Studied for its role in the biosynthesis of testosterone and its effects on androgen and estrogen receptors.

    Medicine: Investigated for its potential use in hormone replacement therapy and as a performance-enhancing substance.

    Industry: Utilized in the production of steroidal pharmaceuticals and supplements.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher conversion rate to testosterone compared to other similar compounds. This makes it a more potent precursor for testosterone synthesis, which is why it is often preferred in research and industrial applications .

Properties

CAS No.

1156-92-9

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1

InChI Key

BTTWKVFKBPAFDK-UALLODJUSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

Isomeric SMILES

C[C@]12CC[C@H]3C([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

Appearance

Powder

Key on ui other cas no.

1156-92-9

physical_description

Solid

Synonyms

(3beta,17alpha)-4-androstene-3,17-diol
(3beta,17beta)-4-androstene-3,17-diol
4-androstene-3 alpha,17 beta-diol
4-androstene-3,17-diol
4-androstene-3,17-diol, T(-3)-4-(14)C-labeled
androst-4-ene-3,17-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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